molecular formula C9H21N5O5 B019305 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid CAS No. 107408-09-3

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid

Cat. No.: B019305
CAS No.: 107408-09-3
M. Wt: 279.29 g/mol
InChI Key: RNQIRILHKFQQIJ-ZBRNBAAYSA-N
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Description

Arginine-serine polymer is a biopolymer composed of repeating units of the amino acids arginine and serine These polymers are known for their unique properties, including high biocompatibility, biodegradability, and the ability to form stable structures Arginine is a basic amino acid with a positively charged side chain, while serine is a polar amino acid with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginine-serine polymer typically involves the polymerization of arginine and serine monomers. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of arginine-serine polymer can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the desired polymer by expressing the genes responsible for the biosynthesis of arginine and serine . The fermentation process is optimized to achieve high yields and purity of the polymer.

Chemical Reactions Analysis

Types of Reactions: Arginine-serine polymer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions involving arginine can result in the formation of various substituted arginine derivatives .

Scientific Research Applications

Arginine-serine polymer has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of arginine-serine polymer involves its interaction with various molecular targets and pathways. The positively charged arginine residues can interact with negatively charged cell membranes, facilitating cellular uptake. The hydroxyl group of serine can participate in hydrogen bonding and other interactions with proteins and nucleic acids . These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Uniqueness: Arginine-serine polymer is unique due to the combination of the basic arginine and polar serine residues. This combination provides a balance of charge and polarity, making it suitable for a wide range of applications. The presence of arginine allows for strong interactions with negatively charged molecules, while serine provides sites for hydrogen bonding and other interactions .

Properties

CAS No.

107408-09-3

Molecular Formula

C9H21N5O5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid

InChI

InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1

InChI Key

RNQIRILHKFQQIJ-ZBRNBAAYSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O

107408-09-3

Synonyms

arginine-serine polymer
copolymer (Arg-Ser)
poly(Arg(75)-Ser(25))
poly(Arg-Ser)

Origin of Product

United States

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